molecular formula C31H23N5O2S3 B11026319 N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide

N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide

Cat. No.: B11026319
M. Wt: 593.7 g/mol
InChI Key: RWRWMXDAQGKVTN-UHFFFAOYSA-N
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Description

N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, usually through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the phenothiazine core with the thiadiazole ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the phenothiazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings of the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, phenothiazine derivatives are known for their antimicrobial and antitumor activities. This compound could be explored for similar biological activities, including its potential as a therapeutic agent.

Medicine

Phenothiazines have a long history of use as antipsychotic drugs. While this specific compound may not be used clinically, its structural features could inspire the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, phenothiazine derivatives are used as dyes, antioxidants, and stabilizers. This compound could find applications in similar areas, particularly in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The phenothiazine core is known to intercalate with DNA, which could be a potential mechanism for its antitumor activity. Additionally, the thiadiazole ring could interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic drug with a phenothiazine core.

    Promethazine: An antihistamine and antiemetic with a similar structure.

    Thioridazine: Another antipsychotic with structural similarities.

Uniqueness

What sets N-(10H-phenothiazin-10-ylcarbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-10H-phenothiazine-10-carboxamide apart is the presence of both the phenothiazine and thiadiazole rings. This dual structure could confer unique electronic and steric properties, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C31H23N5O2S3

Molecular Weight

593.7 g/mol

IUPAC Name

N-(phenothiazine-10-carbonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)phenothiazine-10-carboxamide

InChI

InChI=1S/C31H23N5O2S3/c1-2-11-28-32-33-29(41-28)36(30(37)34-20-12-3-7-16-24(20)39-25-17-8-4-13-21(25)34)31(38)35-22-14-5-9-18-26(22)40-27-19-10-6-15-23(27)35/h3-10,12-19H,2,11H2,1H3

InChI Key

RWRWMXDAQGKVTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N(C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)N5C6=CC=CC=C6SC7=CC=CC=C75

Origin of Product

United States

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